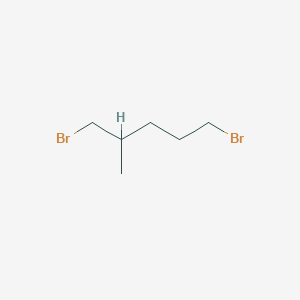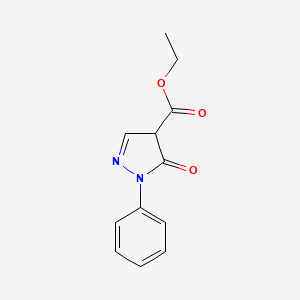
1,5-Dibromo-2-methylpentane
Übersicht
Beschreibung
1,5-Dibromo-2-methylpentane is a chemical compound with the molecular formula C6H12Br2 . It has an average mass of 243.967 Da and a monoisotopic mass of 241.930557 Da . It is also known by other names such as 1,5-Dibrom-2-methylpentan in German, 1,5-Dibromo-2-méthylpentane in French, and Pentane, 1,5-dibromo-2-methyl- in ACD/Index Name .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain (pentane) with bromine atoms attached to the first and fifth carbons and a methyl group attached to the second carbon . The presence of bromine atoms makes this compound a haloalkane.Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Absorption
1,5-Dibromo-2-methylpentane has been studied for its applications in carbon dioxide absorption. Research focusing on carbon dioxide absorption using aqueous solutions of related compounds, such as 1,5-diamino-2-methylpentane, indicates the potential of similar compounds in CO2 capture processes. These studies highlight the absorption and desorption capacity, rate, and cyclic capacity of these solutions, comparing them with other solvents like MEA and MDEA (Azhgan, Farsi, & Eslamloueyan, 2016).
Electrochemical Reduction
The electrochemical reduction of 1,5-dihalopentanes, including this compound, has been explored. These studies reveal the production of various hydrocarbon compounds through intramolecular cyclization processes. The research provides insights into the formation of cyclopentane and other compounds from the electrochemical reduction of these halopentanes (Pritts & Peters, 1994).
Polyurea Formation
Infrared temperature studies have been conducted on polyurea formed from 2-methylpentane-1,5-diamine and related isocyanates. These studies focus on understanding the infrared changes in hydrogen-bonded ureas, which can provide valuable information for the development of new materials and compounds (Coleman et al., 1997).
Synthesis and Characterization of Perovskite-like Structures
The synthesis and characterization of 2-methylpentane-1,5-diammonium tetrachlorocadmium(II) with a perovskite-like structure is another area of interest. Research in this area focuses on the thermal and electrical properties of these compounds, which can have applications in material science and electronics (Corradi et al., 1995).
Hydrocarbon Transformations
Studies have been carried out on the transformations of hydrocarbons, like 3-methylpentane, over catalysts. These studies are crucial for understanding the mechanisms of hydrocarbon isomerization and can lead to advancements in chemical processing and catalysis (Paâl, Dobrovolszky, & Tétényi, 1976).
Extraction and Separation of Iron(III)
The compound has been used in the selective extraction and separation of iron(III) from acidic solutions. This application is significant in analytical chemistry for the quantitative extraction and determination of iron (Gawali & Shinde, 1974).
Preparation of Heteracyclohexanes
Research has also been conducted on the preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. These compounds are intermediates in the synthesis of liquid crystalline derivatives and have potential applications in material science (Ringstrand et al., 2011).
Safety and Hazards
1,5-Dibromo-2-methylpentane is considered hazardous. It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, not ingesting the compound, and seeking immediate medical assistance if swallowed .
Eigenschaften
IUPAC Name |
1,5-dibromo-2-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(5-8)3-2-4-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNRTAHSAPJDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282778 | |
| Record name | 1,5-dibromo-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25118-31-4 | |
| Record name | NSC27966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dibromo-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B3119376.png)

![4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3119401.png)
![Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate](/img/structure/B3119406.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide](/img/structure/B3119420.png)
![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)
![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)
![7-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B3119434.png)

![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3119445.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3119467.png)
